COX-1 Inhibition: Piperidine Oxime Outperforms Morpholine Analog by 2.6-Fold
In a direct head-to-head study of oxime derivatives, 4'-piperidinoacetophenone oxime demonstrated superior cyclooxygenase-1 (COX-1) inhibition compared to its 4'-morpholinoacetophenone counterpart. This finding highlights the critical influence of the cyclic amine substituent on enzyme binding [1].
| Evidence Dimension | COX-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 130 μM (as oxime) |
| Comparator Or Baseline | 4'-Morpholinoacetophenone oxime: 50 μM |
| Quantified Difference | 2.6-fold lower potency (130/50) or 1.6-fold higher IC50 |
| Conditions | In vitro COX-1 isoform assay; IC50 values reported. |
Why This Matters
For researchers developing COX-1 selective inhibitors, the piperidine variant offers a distinct potency profile that cannot be replicated by the morpholine analog, necessitating precise sourcing of 4'-piperidinoacetophenone as a synthetic intermediate.
- [1] Oinuma, H., et al. (1996). Syntheses and Anti-inflammatory Activities of O-Acyloximes. II. Chemical and Pharmaceutical Bulletin, 44(1), 145–149. View Source
